5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid
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Overview
Description
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid is an organic compound that belongs to the class of benzene dicarboxylic acids. This compound is characterized by the presence of a benzene ring substituted with a 2-methylbenzoyl group and an amino group, along with two carboxylic acid groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid typically involves the reaction of 2-methylbenzoic acid with 5-aminoisophthalic acid. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential drug candidate for various therapeutic applications.
Industry: In the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction pathways, and changes in gene expression.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3-dicarboxylic acid: Lacks the 2-methylbenzoyl and amino groups, making it less versatile in chemical reactions.
2-methylbenzoic acid: Lacks the dicarboxylic acid and amino groups, limiting its applications in research and industry.
5-aminoisophthalic acid: Lacks the 2-methylbenzoyl group, affecting its chemical properties and reactivity.
Uniqueness
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid is unique due to the presence of both the 2-methylbenzoyl and amino groups, along with the dicarboxylic acid functionality. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5-[(2-methylbenzoyl)amino]benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-9-4-2-3-5-13(9)14(18)17-12-7-10(15(19)20)6-11(8-12)16(21)22/h2-8H,1H3,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUSZAVSEQSIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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